molecular formula C9H8IN5O3 B4319213 1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B4319213
M. Wt: 361.10 g/mol
InChI Key: QNDPNHJHLXLSMC-UHFFFAOYSA-N
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Description

1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a nitro group, and a methyl group, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

The synthesis of 1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction typically requires specific reaction conditions such as the presence of a catalyst, controlled temperature, and solvent choice. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the iodine atom and nitro group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(4-iodopyrazol-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN5O3/c1-6-2-8(15(17)18)12-13(6)5-9(16)14-4-7(10)3-11-14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDPNHJHLXLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C=C(C=N2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(4-IODO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

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